The primary source of Ganodermanontriol is Ganoderma lucidum, a fungus revered in traditional medicine for its health benefits. The extraction process typically involves solvent extraction methods, where the fruiting body or mycelium of the mushroom is processed to isolate the active compounds, including Ganodermanontriol .
Ganodermanontriol is classified as a lanostane triterpene. Its structure consists of multiple fused rings, characteristic of triterpenoids, which contribute to its biological activity and therapeutic potential. The compound's unique stereochemistry plays a significant role in its interaction with biological systems .
The synthesis of Ganodermanontriol can be achieved through both natural extraction from Ganoderma lucidum and synthetic methods. The total synthesis has been accomplished using a nine-step process that yields approximately 15.3% of the desired compound. Key steps in this synthesis involve stereoselective reactions and the formation of a Δ7,9(11)-diene core through mild acidic conditions applied to lanosterone-derived epoxides .
The synthetic route includes:
Ganodermanontriol has a complex molecular structure characterized by multiple chiral centers and fused ring systems. Its chemical formula is , reflecting its composition of carbon, hydrogen, and oxygen atoms.
Ganodermanontriol participates in various chemical reactions that can modify its structure or enhance its biological activity. Notably, it can undergo:
The reactivity of Ganodermanontriol is influenced by its functional groups, particularly the hydroxyl groups that can engage in hydrogen bonding and participate in nucleophilic attacks during chemical transformations .
Ganodermanontriol exhibits various mechanisms of action, particularly in inhibiting melanin biosynthesis and cancer cell proliferation. In studies involving B16F10 melanoma cells, it was shown to inhibit tyrosinase activity and downregulate microphthalmia-associated transcription factor (MITF) expression, both critical in melanin production .
Relevant analyses often include NMR spectroscopy and mass spectrometry to confirm structural integrity and purity .
Ganodermanontriol has promising applications in various fields:
Ganodermanontriol occurs natively in multiple phylogenetically diverse species within the Ganoderma genus, though its distribution varies significantly across taxonomic groups. The compound was first identified in Ganoderma lucidum sensu lato, the type species of the genus originally described from Europe [1] [9]. However, molecular phylogenetic studies have revealed substantial taxonomic complexity within the G. lucidum species complex, with commercially cultivated "Lingzhi" materials often representing Asian species such as G. lingzhi or G. sichuanense rather than true European G. lucidum [9]. DNA analyses confirm that over 93% of commercial products labeled as G. lucidum actually contain other species, predominantly G. sichuanense [9].
Table 1: Occurrence of Ganodermanontriol in Documented Ganoderma Species
Species Name | Common Name/Location | Part Analyzed | Detection Method |
---|---|---|---|
Ganoderma lucidum | European Reishi | Fruiting bodies | NMR, HPLC-MS |
Ganoderma applanatum | Artist's Conk (Global) | Fruiting bodies | Spectroscopic isolation |
Ganoderma sinense | Purple Lingzhi (China) | Cultivated mycelia | LC-MS profiling |
Ganoderma resinaceum | Varnished Bracket (Europe) | Wild fruiting bodies | Comparative metabolomics |
Ganoderma tsugae | Hemlock Varnish Shelf (N.Am.) | Laboratory cultures | Bioassay-guided fractionation |
The biosynthetic capacity for ganodermanontriol production exhibits strain-specific variability influenced by genetic factors and environmental conditions. Research indicates that G. luteomarginatum and G. theaecolum represent particularly rich sources of structurally analogous lanostane triterpenoids, suggesting potential for ganodermanontriol occurrence [4] [7]. Intensive cultivation practices using substrate optimization have enabled the development of specialized Ganoderma strains with significantly enhanced triterpenoid profiles, including ganodermanontriol [10]. Metabolomic comparisons reveal that newly developed strains (e.g., GL_V2) exhibit 1.4-fold higher total triterpenoid content than conventional varieties, though ganodermanontriol-specific quantification requires further investigation [10].
Ganodermanontriol belongs to the lanostane triterpenoid class, characterized by a prototypical C₃₀ skeleton structured as a tetracyclic system with 8 methyl groups (4α,4β,10β,13α,14α,14β,17α,20β) [3]. Its systematic IUPAC name, (1R,3aR,5aR,9aS,11aR)-3a,5,5,9a,11a-pentamethyl-1-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,3,3a,5,5a,6,8,9,9a,11,11a-dodecahydro-7H-cyclopenta[a]phenanthren-7-one, reflects the complex stereochemistry inherent to fungal triterpenoids [3]. The defining structural features include:
Table 2: Key Functional Groups and Their Structural Implications in Ganodermanontriol
Functional Group | Position | Stereochemistry | Biological Significance |
---|---|---|---|
Ketone | C-3 | α-configuration | Hydrogen-bonding acceptor site |
Hydroxyl | C-24 | S-configuration | Membrane interaction domain |
Hydroxyl | C-25 | R-configuration | Stereospecific enzyme recognition |
Hydroxyl | C-26 | - | Solubility modulation |
Diene system | C7-C9(11) | Trans-double bonds | Electron delocalization region |
The peripheral hydroxyl groups significantly enhance the molecule's polarity compared to non-hydroxylated lanostanoids, influencing its solubility, membrane permeability, and molecular interactions. Infrared spectroscopy confirms hydroxyl stretching vibrations at 3475 cm⁻¹ and carbonyl absorption at 1696 cm⁻¹, consistent with its triol-ketone functionality [4]. Nuclear Magnetic Resonance (NMR) analyses, particularly HMBC correlations, unequivocally establish the connection between the triol side chain and the tetracyclic core through C-22/C-23 linkages [4]. This structural framework serves as the pharmacophoric foundation for ganodermanontriol's observed bioactivities, with the C-24 and C-25 hydroxyls particularly implicated in target recognition [8].
Though not explicitly named in historical texts, ganodermanontriol-containing Ganoderma species feature prominently in traditional medical systems across Asia for over two millennia. The earliest documentation appears in Shennong's Classic of Materia Medica (Shennong Ben Cao Jing, 200-300 AD), where "Lingzhi" (encompassing multiple Ganoderma species) was classified as a superior herb (上品) with purported benefits for "boosting vital energy", "enhancing mental acuity", and "prolonging lifespan" [2]. The Xin Xiu Ben Cao (659 AD) further documented its applications for "strengthening tendons and bones" and treating consumptive diseases, descriptions potentially attributable to triterpenoid-mediated effects [2].
The cultural symbolism of Ganoderma as the "mushroom of immortality" emerged during the Dongjin Dynasty (317 AD) in Ge Hong's Bao Puzi, where it was imbued with spiritual significance and associated with Taoist longevity practices [2]. This mythological status elevated Ganoderma beyond ordinary materia medica, leading to its depiction in art and literature as a sacred symbol. During the Ming Dynasty, Li Shizhen's Compendium of Materia Medica (Ben Cao Gang Mu, 1578 AD) provided a more critical assessment, rejecting supernatural claims while validating its medicinal applications for "calming the spirit", "relieving cough", and "treating consumptive disorders" [2]. The differential usage of Ganoderma species across regions—G. lucidum in Europe, G. sinense in China, and related species in Japan (as "Reishi")—reflects localized ethnomycological knowledge, though all traditions exploited the fruiting bodies rich in triterpenoids like ganodermanontriol [1] [9].
The preparation methods described in historical texts, including hot-water decoctions and alcohol-based tinctures, would have effectively extracted non-polar triterpenoids alongside polysaccharides. This suggests that traditional applications likely leveraged the synergistic actions of multiple compound classes, with ganodermanontriol contributing to the overall therapeutic profile. The compound's modern isolation represents the scientific reduction of these complex ethnopharmacological preparations into discrete bioactive constituents [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7